molecular formula C8H18N2O B2742605 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol CAS No. 1568206-90-5

1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol

Cat. No.: B2742605
CAS No.: 1568206-90-5
M. Wt: 158.245
InChI Key: VDMURYIBJNVHLD-ZETCQYMHSA-N
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Description

1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol is a chiral amine-containing compound with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.25 g/mol . Its structure features a pyrrolidine ring substituted with a (3S)-configured amino group and a branched 2-methylpropan-2-ol moiety.

The stereochemistry at the 3-position (S-configuration) is critical for its interactions with biological targets, as enantiomeric differences often lead to divergent pharmacological profiles. Its physicochemical properties, such as moderate polarity due to the hydroxyl group, may influence solubility and membrane permeability.

Properties

IUPAC Name

1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMURYIBJNVHLD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN1CC[C@@H](C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol involves several synthetic routes. One common method is the reaction of 3-aminopyrrolidine with 2-methylpropan-2-ol under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound is being investigated for its role as a potential therapeutic agent. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that derivatives of this compound exhibit activity that could be beneficial in treating neurological disorders such as depression and anxiety disorders .

Case Studies
A notable case study involved the synthesis of a series of derivatives based on this compound, which were evaluated for their binding affinity to various receptors. The results demonstrated promising activity against certain receptor subtypes, suggesting a pathway for developing novel antidepressants .

Neuropharmacology

Mechanism of Action
Research indicates that this compound may function as a modulator of synaptic transmission. Its ability to influence neurotransmitter release positions it as a candidate for exploring mechanisms underlying synaptic plasticity and cognitive function .

Experimental Findings
In vitro studies have shown that compounds similar to this compound can enhance synaptic efficacy in hippocampal slices, suggesting potential applications in enhancing memory and learning processes .

Organic Synthesis

Chiral Building Block
The compound serves as an essential chiral building block in organic synthesis. Its stereochemical configuration is advantageous for synthesizing other biologically active compounds. Researchers have successfully utilized it to create complex molecules with precise stereochemistry, which is crucial in drug development .

Application Area Description Key Findings
Medicinal ChemistryPotential therapeutic agent for neurological disordersDerivatives show activity against dopamine and serotonin receptors .
NeuropharmacologyModulates synaptic transmission; enhances cognitive functionIn vitro studies indicate increased synaptic efficacy in hippocampal slices .
Organic SynthesisChiral building block for synthesizing biologically active compoundsSuccessfully used to synthesize complex molecules with precise stereochemistry .

Mechanism of Action

The mechanism of action of 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituents, stereochemistry, and ring systems, leading to differences in biological activity and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Biological Relevance
1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol C₈H₁₈N₂O 158.25 2-Methylpropan-2-ol 3S Antiviral screening (COVID-19)
5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) C₂₄H₂₄N₄O₂ 408.48 Phenylethyl, oxadiazole, pyridyl 3S Antiviral SAR study
(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride C₉H₁₈N₂O·HCl 218.72 tert-Butyl carbonyl 3S Laboratory reagent
1-[(2S)-2-(Hydroxymethyl)morpholin-4-yl]ethanone C₇H₁₃NO₃ 159.18 Hydroxymethyl, ethanone, morpholine ring 2S Biologically relevant fragment

Key Differences and Implications

Substituent Effects
  • Phenylethyl and Heterocyclic Moieties (Compound 1b): The addition of a phenylethyl group and oxadiazole-pyridyl system in 1b increases molecular weight (408.48 vs. In contrast, the target compound’s 2-methylpropan-2-ol group provides a balance of hydrophilicity and steric bulk, favoring pharmacokinetic properties.
  • tert-Butyl Carbonyl (): The tert-butyl carbonyl substituent in the hydrochloride derivative enhances stability but introduces significant hydrophobicity, limiting its utility in aqueous biological systems compared to the hydroxyl-containing target compound .
Stereochemical Considerations
  • Both the target compound and 1b share an S-configuration at the pyrrolidine 3-position, which is associated with optimized antiviral activity in structure–activity relationship (SAR) studies . Enantiomeric forms (e.g., 3R) are often less active or inactive, underscoring the importance of stereochemistry in drug design.
Ring System Variations
  • Morpholine vs. Pyrrolidine (): Replacing the pyrrolidine ring with a morpholine system (oxygen-containing) alters hydrogen-bonding capacity and solubility. The morpholine derivative’s ether oxygen may improve solubility but reduce basicity compared to the target compound’s amino group .

Biological Activity

1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol, with the chemical formula C8_8H18_{18}N2_2O and a molecular weight of 158.24 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, and relevant research findings.

PropertyValue
Chemical FormulaC8_8H18_{18}N2_2O
Molecular Weight158.24 g/mol
MDL No.MFCD24174571
PubChem CID94340734
AppearanceOil
Storage Temperature4 °C

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a study involving substituted aminoethylcarbamoylpyrrolidine derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data for this compound is limited, the structural similarities suggest potential efficacy against similar bacterial strains.

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Pyrrolidine derivatives have been explored for their roles as modulators in neurological pathways. Preliminary studies indicate that compounds with a similar backbone may influence neurotransmitter release and receptor activity, which could be beneficial in treating neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds .

NMR Spectroscopy Data

NMR data for this compound was collected under specific conditions (1 mM in DMSO at 298K, pH 6.0) using a Bruker Avance spectrometer at 600 MHz. The data provided insights into the molecular conformation and dynamics of the compound .

Case Studies and Research Findings

Several case studies have investigated the biological activity of compounds related to this compound:

  • Antibacterial Efficacy : A study showed that derivatives with a pyrrolidine ring demonstrated enhanced antibacterial activity against resistant strains, suggesting that similar modifications could enhance the efficacy of this compound .
  • Neuroprotective Potential : Research on related compounds indicated potential neuroprotective effects, which may be attributed to their ability to modulate glutamate receptors . This opens avenues for further exploration into their use in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol, and how can stereochemical purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., using (S)-proline derivatives) are critical. Post-synthesis purification via recrystallization (e.g., methanol) or chiral HPLC ensures >99% enantiomeric excess (e.e.), as demonstrated in related pyrrolidine derivatives .
  • Data Validation : Monitor reaction progress with 1^1H/13^{13}C NMR for amine coupling and optical rotation for stereochemical confirmation.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

MethodApplicationReference
X-ray crystallographyAbsolute configuration verification
NMR spectroscopyFunctional group and stereochemistry analysis
Mass spectrometryMolecular weight confirmation
  • Note : X-ray studies (e.g., Acta Crystallographica reports) resolve positional ambiguities in the pyrrolidine ring .

Q. What safety precautions are essential during handling?

  • Guidelines : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (H332 hazard) and skin contact (H315/319). Store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry at the 3S position influence biological activity?

  • Case Study : The (S)-enantiomer of related pyrrolidinols shows enhanced receptor binding affinity compared to the (R)-form due to optimal spatial alignment with chiral pockets in enzymes .
  • Experimental Design : Conduct comparative assays (e.g., IC50_{50} measurements) using enantiomerically pure samples. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Approach :

  • Validate assay conditions (e.g., pH, solvent effects) using standardized protocols.
  • Cross-reference with structurally analogous compounds (e.g., 3-(2-aminopyridin-3-yl)propan-1-ol ) to identify trends.
  • Perform meta-analyses of IC50_{50}/EC50_{50} values from peer-reviewed studies .

Q. How can the compound’s stability under physiological conditions be optimized?

  • Solutions :

  • Prodrug Design : Introduce ester or carbamate groups at the hydroxyl moiety to enhance metabolic stability .
  • pH Adjustments : Buffered formulations (pH 7.4) mitigate hydrolysis of the aminopyrrolidine moiety .

Q. What role does the 2-methylpropan-2-ol group play in modulating solubility and bioavailability?

  • Analysis : The tertiary alcohol increases hydrophilicity (logP reduction by ~0.5 units vs. methyl substituents) while maintaining membrane permeability. Solubility assays in PBS/DMSO mixtures quantify this effect .

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